trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
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Overview
Description
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving intermediates like 3-fluoro-3-methyl-piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (trans configuration) is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.
Comparison with Similar Compounds
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-aminopyrimidine, 3-fluoro-3-methyl-piperidine, and other piperidine derivatives.
Uniqueness: The presence of both the pyrimidine and piperidine rings, along with the fluorine atom, gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15FN4O |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10-/m1/s1 |
InChI Key |
VOQUXWJRSPKSKC-GMSGAONNSA-N |
Isomeric SMILES |
C[C@]1(CN(CC[C@H]1O)C2=NC=CC(=N2)N)F |
Canonical SMILES |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
Origin of Product |
United States |
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